molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B1404127
CAS No.: 1214900-79-4
M. Wt: 164.12 g/mol
InChI Key: RWWPFTSMFSNMAL-UHFFFAOYSA-N
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Description

6-Nitro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring, with a nitro group attached at the sixth position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

6-Nitro-1H-pyrazolo[4,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cyclin-dependent kinases, where this compound acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer treatment. Additionally, this compound has been shown to interact with tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Moreover, the compound’s interaction with tropomyosin receptor kinases can alter downstream signaling pathways such as Ras/Erk and PI3K/Akt, affecting cell survival and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound can activate peroxisome proliferator-activated receptor alpha, influencing gene expression related to lipid metabolism . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways . These temporal effects are essential considerations for its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing its own metabolism and that of other co-administered drugs . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can sequester this compound, modulating its bioavailability and distribution . These transport and distribution mechanisms are vital for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular dynamics of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-nitropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: Oxidative reactions can modify the pyrazole or pyridine rings, often using reagents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic media.

Major Products:

    Reduction: 6-Amino-1H-pyrazolo[4,3-B]pyridine.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Scientific Research Applications

6-Nitro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Comparison with Similar Compounds

6-Nitro-1H-pyrazolo[4,3-B]pyridine can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-B]pyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    1H-pyrazolo[4,3-C]pyridine: Another isomer with a different ring fusion, affecting its reactivity and applications.

    1H-pyrazolo[1,5-A]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct reactivity and potential biological activities.

Properties

IUPAC Name

6-nitro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPFTSMFSNMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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